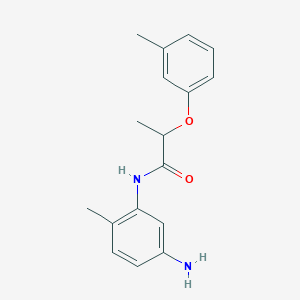

N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-propanamide

Description

Properties

IUPAC Name |

N-(5-amino-2-methylphenyl)-2-(3-methylphenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-11-5-4-6-15(9-11)21-13(3)17(20)19-16-10-14(18)8-7-12(16)2/h4-10,13H,18H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYILGNHHLWVJFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC(C)C(=O)NC2=C(C=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Bond Formation via Carboxylic Acid Coupling

A common approach involves coupling 2-(3-methylphenoxy)propanoic acid with 5-amino-2-methylaniline. This method typically employs coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

- Reactants :

- 2-(3-Methylphenoxy)propanoic acid (1.0 equiv)

- 5-Amino-2-methylaniline (1.2 equiv)

- HATU (1.5 equiv), DIPEA (3.0 equiv)

- Solvent : Anhydrous DMF or THF.

- Conditions : Stirred at room temperature for 12–24 hours.

- Workup : Extraction with ethyl acetate, followed by purification via silica gel chromatography.

Yield : ~70–85%.

Phenoxy Group Introduction via Nucleophilic Substitution

The phenoxy moiety is introduced by reacting 3-methylphenol with a halogenated propanoate ester, followed by saponification and amidation.

- Esterification :

- 3-Methylphenol + ethyl 2-bromopropionate → ethyl 2-(3-methylphenoxy)propanoate (using K₂CO₃ as base).

- Saponification :

- Hydrolysis of the ester to 2-(3-methylphenoxy)propanoic acid (NaOH, ethanol/water).

- Amide Formation :

- Coupling with 5-amino-2-methylaniline (as in Section 1.1).

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Esterification | K₂CO₃, DMF, 80°C, 6h | 85–90 |

| Saponification | NaOH, ethanol/water, reflux, 3h | 90–95 |

| Amide Coupling | HATU, DIPEA, DMF, 24h | 70–85 |

Alternative Methods

Direct Alkylation of Propanamide Derivatives

A less common route involves alkylating N-(5-amino-2-methylphenyl)propanamide with 3-methylphenol derivatives. This method requires strong bases (e.g., NaH) and polar aprotic solvents like DMSO.

Example :

- Reactants : N-(5-Amino-2-methylphenyl)propanamide + 3-methylphenol.

- Conditions : NaH, DMSO, 60°C, 8h.

- Yield : ~50–60%.

Optimization and Challenges

- Steric Hindrance : Bulky substituents on the phenoxy ring (e.g., 3-methyl group) may reduce coupling efficiency.

- Purification : Silica gel chromatography or recrystallization (ethyl acetate/hexane) is critical due to byproduct formation.

- Solvent Choice : THF or DMF improves solubility of intermediates, while dichloromethane is avoided due to poor amide coupling kinetics.

Analytical Validation

- Purity : Typically >95% (HPLC).

- Spectroscopic Data :

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Catalysts: Catalysts such as palladium on carbon (Pd/C) or platinum (Pt) may be used to facilitate reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: May yield quinones or other oxidized derivatives.

Reduction: May yield amines or other reduced forms.

Substitution: May yield various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-propanamide has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Studies have shown that derivatives exhibit significant antimicrobial properties against various strains of bacteria and fungi. For instance, the minimum inhibitory concentration (MIC) for this compound ranges from 3.12 to 50 µg/mL against both Gram-positive and Gram-negative bacteria as well as Candida species.

- Anticancer Properties : Research indicates that this compound may inhibit cancer cell growth through mechanisms involving apoptosis induction and cell cycle arrest. In vitro studies have demonstrated its effectiveness against several cancer cell lines.

- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Biochemical Probes

The compound is being explored as a biochemical probe to study enzyme activity and protein interactions. Its ability to bind to specific molecular targets allows researchers to investigate cellular responses and signaling pathways.

Material Science

In industrial applications, this compound can serve as a building block for the synthesis of new materials. Its unique functional groups enable the development of novel compounds with tailored properties for specific applications .

Case Studies

Numerous studies have highlighted the biological activities of related compounds, providing insights into the potential applications of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antimicrobial activity against E. coli and S. aureus. |

| Study 2 | Showed inhibition of cancer cell proliferation in breast cancer models. |

| Study 3 | Suggested neuroprotective effects in animal models of neurodegeneration. |

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-propanamide involves its interaction with specific molecular targets and pathways. The compound may:

Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.

Interact with Receptors: Modulate receptor activity to exert its effects.

Affect Cellular Processes: Influence cellular processes such as signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below highlights key structural analogs, their substituents, and physicochemical properties:

Key Observations:

Substituent Effects on Molecular Weight: The dichlorophenoxy derivative (343 g/mol) has the highest molecular weight due to two chlorine atoms . Fluorine substitution (e.g., 304.32 g/mol in ) increases molecular weight modestly compared to non-halogenated analogs .

Electron-Withdrawing vs. Electron-Donating Groups: Chlorine (electron-withdrawing) may enhance metabolic stability but reduce solubility .

Amino Group Positioning: The 5-amino-2-methylphenyl group in the target compound balances steric bulk and hydrogen-bonding capacity, contrasting with 5-amino-2-fluorophenyl analogs that introduce polarity via fluorine .

Pharmacological Considerations

While direct activity data for the target compound are unavailable, insights can be drawn from related studies:

- Anticancer Screening : Analogous compounds may be evaluated using microculture tetrazolium (MTT) assays, as described in , to assess cytotoxicity across tumor cell lines .

- Bioavailability : Fluorinated derivatives (e.g., ) are often prioritized for their enhanced metabolic stability and blood-brain barrier penetration .

Notes

Data Limitations : Pharmacological data for the target compound are absent in the provided evidence; comparisons are based on structural and physicochemical trends.

Synthesis Gaps : Detailed synthetic protocols for the target compound require further investigation, though routes for analogs are well-documented .

Biological Activity

N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-propanamide is an organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₂₂N₂O₂

- Molecular Weight : Approximately 298.39 g/mol

The compound features an amide group, an amino group, and a phenoxy moiety, which contribute to its reactivity and interaction with biological systems. The presence of these functional groups allows the compound to engage in various biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways. This modulation can lead to significant changes in cellular processes such as signal transduction and gene expression.

- Receptor Modulation : It is suggested that the compound interacts with neurotransmitter receptors, potentially influencing pain perception and other physiological responses.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit antioxidant properties. For instance, related compounds have shown significant glutathione peroxidase-like activity, which is crucial for mitigating oxidative stress in biological systems .

Anticancer Potential

The compound has been studied for its anticancer properties. Preliminary findings suggest that it may induce apoptosis in cancer cells by interacting with specific cellular pathways. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent .

Antimicrobial Activity

This compound has also been investigated for antimicrobial properties. Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity that could be harnessed in clinical applications.

Research Findings and Case Studies

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic synthesis techniques. Initial steps include the reaction of 5-amino-2-methylphenol with acylating agents followed by coupling with 3-methylphenol under controlled conditions. This synthetic route allows for modifications that can enhance biological activity or tailor the compound for specific applications.

Q & A

Q. What are the recommended synthetic routes for N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-propanamide, and how do reaction conditions influence yield?

The compound can be synthesized via substitution and condensation reactions. For example, nitrobenzene derivatives (e.g., 3-chloro-4-fluoronitrobenzene) undergo substitution with phenoxy-containing alcohols (e.g., 3-methylphenol) under alkaline conditions, followed by nitro group reduction (e.g., using iron powder in acidic media). The resulting aniline intermediate is condensed with a propanamide precursor using coupling agents. Reaction parameters like pH, temperature, and catalyst choice (e.g., iron powder vs. hydrogenation) critically affect yield and purity .

Q. What analytical techniques are essential for characterizing this compound and ensuring purity?

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for structural confirmation. For instance, H NMR can resolve methyl and aromatic protons, while high-resolution MS validates molecular weight. Purity assessment requires HPLC with UV detection (e.g., monitoring at 254 nm) and elemental analysis to confirm stoichiometry. Impurity profiling should adhere to pharmacopeial standards, with total impurities ≤0.5% .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Key precautions include:

- Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection (P280) to prevent skin/eye contact .

- Ventilation: Use fume hoods (P271) to avoid inhalation of dust or vapors .

- Storage: Keep in airtight containers (P233) away from heat and moisture (P235+P410) .

- Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste (P501) .

Q. How is this compound utilized as an intermediate in pharmaceutical research?

It serves as a precursor for synthesizing bioactive molecules, such as TRPV1 antagonists or antiviral agents. Its amino and phenoxy groups enable modular derivatization for structure-activity relationship (SAR) studies. For example, analogues with halogen substitutions (e.g., chloro or fluoro) are explored for enhanced receptor binding .

Advanced Research Questions

Q. What structural modifications enhance its biological activity, and how are SAR studies designed?

Substituents on the phenoxy ring (e.g., electron-withdrawing groups like Cl or CF) improve potency as TRPV1 antagonists. Systematic SAR involves synthesizing derivatives with varied substituents, followed by in vitro assays (e.g., calcium flux measurements). For example, replacing 3-methylphenoxy with 3-fluoro-4-(methylsulfonamido)phenyl increased antagonistic activity by 10-fold .

Q. What evidence supports its potential therapeutic applications (e.g., antimicrobial or anticancer)?

Structural analogues (e.g., sulfonamide derivatives) exhibit antimicrobial activity by inhibiting bacterial dihydropteroate synthase. Anticancer potential is linked to apoptosis induction via caspase-3 activation, as observed in analogues with dichlorobenzene moieties. However, target specificity requires validation using gene knockout models .

Q. How can contradictory data from different synthesis methods be resolved?

Discrepancies in yield or purity often arise from varying reduction methods (e.g., iron powder vs. catalytic hydrogenation). Comparative studies using Design of Experiments (DoE) can optimize conditions. For example, hydrogenation may reduce byproducts but requires palladium catalysts, increasing cost .

Q. What challenges arise in quantifying trace impurities, and how are they addressed?

Impurities like regioisomers or unreacted intermediates may co-elute during HPLC. Solutions include:

- Advanced Chromatography: UPLC with tandem MS detection for higher resolution.

- Spectral Deconvolution: NMR-assisted quantification of overlapping peaks.

- Synthetic Controls: Introducing isotopic labels (e.g., C) to track reaction pathways .

Q. What methodologies are used to study its pharmacokinetics and metabolic stability?

In vitro assays include:

- Microsomal Stability Tests: Liver microsomes assess CYP450-mediated metabolism.

- Plasma Protein Binding: Equilibrium dialysis to determine free drug fraction.

- Metabolite Identification: High-resolution LC-MS/MS to detect phase I/II metabolites. In vivo studies in rodent models monitor bioavailability and half-life, with dose adjustments based on allometric scaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.